molecular formula C17H15N5O3S B2929194 N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 847475-74-5

N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2929194
CAS RN: 847475-74-5
M. Wt: 369.4
InChI Key: DBSQPMYOXSQDDF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as APOTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. APOTA is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Anticancer Properties

  • Design and Evaluation of Novel Compounds : A study by Vinayak et al. (2014) explored the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were evaluated for their in vitro anticancer activity against three different human leukemic cell lines, showcasing significant cytotoxicity on certain cell lines, indicating potential for anticancer applications Vinayak et al., 2014.

Anti-inflammatory and Antimicrobial Activities

  • Substituted 1,3,4-oxadiazoles : Research by Nargund et al. (1994) revealed that substituted 1,3,4-oxadiazoles exhibited anti-inflammatory activity in rat paw edema tests and showed potential as anti-inflammatory agents Nargund et al., 1994.
  • Antimicrobial Evaluation : Gul et al. (2017) synthesized and evaluated the antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating active compounds against selected microbial species with minimal toxicity Gul et al., 2017.

Structure-Activity Relationships

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : A study by Stec et al. (2011) focused on the synthesis of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent inhibitor of PI3Kα and mTOR, highlighting efforts to improve metabolic stability through structural modifications Stec et al., 2011.

Enzyme Inhibition and Molecular Modeling

  • Computational and Pharmacological Evaluation : Faheem (2018) discussed the computational and pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study showcases the docking against various targets, revealing compounds with binding and moderate inhibitory effects Faheem, 2018.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11(23)19-13-2-4-14(5-3-13)20-15(24)10-26-17-22-21-16(25-17)12-6-8-18-9-7-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSQPMYOXSQDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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